2,3-Dibromopyrazine
Overview
Description
2,3-Dibromopyrazine is an organic compound with the molecular formula C₄H₂Br₂N₂. It is a derivative of pyrazine, where two bromine atoms are substituted at the 2nd and 3rd positions of the pyrazine ring.
Biochemical Analysis
Biochemical Properties
2,3-Dibromopyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to alterations in gene expression and cellular metabolism. For instance, this compound has been found to upregulate the expression of antioxidant enzymes as a cellular response to mitigate oxidative damage . Additionally, it can affect mitochondrial function, leading to changes in ATP production and overall cellular energy metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, the compound can interact with DNA, leading to changes in gene expression. This interaction may involve the formation of adducts with DNA bases, resulting in mutations or alterations in transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to the formation of by-products that could have different biochemical properties . Long-term exposure to the compound in in vitro studies has shown that it can lead to sustained oxidative stress and chronic alterations in cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage . These toxic effects are often associated with the compound’s ability to generate reactive intermediates and induce oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, some of which may retain biological activity . These metabolic pathways can influence the overall pharmacokinetics of this compound, affecting its distribution, clearance, and potential toxicity. The interaction with cofactors such as NADPH is essential for the enzymatic activity involved in the metabolism of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cellular environment. The localization and accumulation of this compound can influence its biochemical effects, with higher concentrations potentially leading to more pronounced cellular responses.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production . Targeting signals or post-translational modifications may direct this compound to specific compartments within the cell, influencing its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromopyrazine can be synthesized through several methods. One common approach involves the bromination of pyrazine. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 3rd positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form pyrazine derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of pyrazine N-oxides.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium amide (NaNH₂) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
- Substitution reactions yield various substituted pyrazines.
- Reduction reactions produce partially or fully de-brominated pyrazines.
- Oxidation reactions result in pyrazine N-oxides .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,3-dibromopyrazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
2,5-Dibromopyrazine: Another brominated pyrazine with bromine atoms at the 2nd and 5th positions.
2,3-Dichloropyrazine: A chlorinated analogue with chlorine atoms instead of bromine.
Uniqueness: 2,3-Dibromopyrazine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
2,3-dibromopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPBEKHOQWMYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551564 | |
Record name | 2,3-Dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95538-03-7 | |
Record name | 2,3-Dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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